6-Methoxy-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
Synthesis Analysis
An efficient and practical synthetic procedure for libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones using a multicomponent process is presented . This protocol was found to be compatible with a wide range of substituents and paves the way for the practical synthesis of title compounds with a broad range of substituents under mild condition . The products can be easily isolated by crystallization without the use of chromatography .Scientific Research Applications
Synthesis and Chemical Properties
The compound and its derivatives have been studied for their synthesis and chemical properties. For instance, Kobayashi et al. (2001) describe an efficient method for constructing the 1H-naphtho[2,3-c]pyran-5,10-dione system, which is related to the core structure of our compound of interest (Kobayashi et al., 2001). Similarly, Veld et al. (1992) discuss the synthesis of polyesteramides with pendant functional groups, highlighting the role of morpholine derivatives in this context (Veld, Dijkstra, & Feijen, 1992).
Applications in Organic Electronics
The compound's derivatives have potential applications in organic electronics. Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte based on a related diketopyrrolopyrrole structure for use as an electron transport layer in polymer solar cells (Hu et al., 2015). This highlights the electronic and photophysical properties of compounds related to 6-Methoxy-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.
Potential in Biological Systems
The derivatives of this compound also show promise in biological systems. For example, Abu‐Hashem and Youssef (2011) synthesized novel compounds related to this structure and evaluated their analgesic and anti-inflammatory activities, suggesting potential medicinal applications (Abu‐Hashem & Youssef, 2011).
Antibacterial Activity
Some studies have focused on the antibacterial properties of related compounds. Vartale et al. (2008) synthesized Mannich bases of 3, 4-Dihydro-8-Methoxy-2H-1, 2, 4-Triazino[3, 4-b] Benzothiazole-3, 4-Dione and assessed their antibacterial activity (Vartale, Bhosale, Khansole, Kulkarni, & Jadhav, 2008).
Properties
IUPAC Name |
6-methoxy-1-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-16-3-5-17(6-4-16)22-21-23(28)19-8-7-18(30-2)15-20(19)32-24(21)25(29)27(22)10-9-26-11-13-31-14-12-26/h3-8,15,22H,9-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVLKQBDXGHHBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=CC(=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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